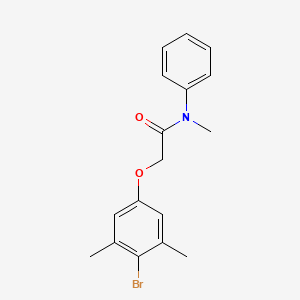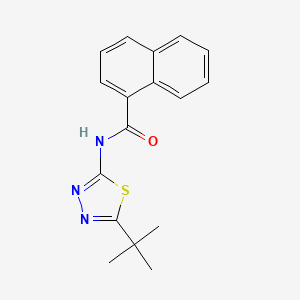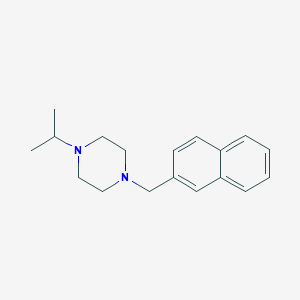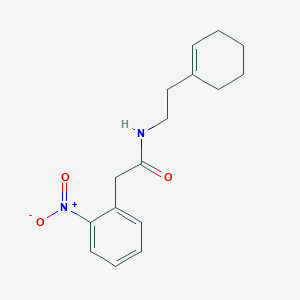
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine atom and the other with a methyl and a nitro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-3-nitroaniline in the presence of a suitable coupling agent. One common method involves the use of phosgene or its derivatives to facilitate the formation of the urea linkage. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, ethanol as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Ammonia or primary amines, ethanol or water as solvent, elevated temperatures.
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
科学研究应用
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, which can influence cellular oxidative stress and signaling pathways.
相似化合物的比较
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea can be compared with other urea derivatives such as:
N-(3-chlorophenyl)-N’-(4-methylphenyl)urea: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(3-chlorophenyl)-N’-(4-nitrophenyl)urea: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
N-(4-methyl-3-nitrophenyl)-N’-(4-chlorophenyl)urea: Positional isomer with potentially different steric and electronic properties.
The uniqueness of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea lies in the combination of its substituents, which confer specific chemical and biological properties that can be exploited in various applications.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(8-13(9)18(20)21)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVWXMDAJBIZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[2-[4-(4-chlorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5845263.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)


![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)



![4-{[2-(phenylthio)acetyl]amino}phenyl acetate](/img/structure/B5845342.png)
![N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid](/img/structure/B5845348.png)
